molecular formula C9H9NO5 B034033 4-Ethoxy-2-nitrobenzoic acid CAS No. 103440-98-8

4-Ethoxy-2-nitrobenzoic acid

Cat. No. B034033
CAS RN: 103440-98-8
M. Wt: 211.17 g/mol
InChI Key: ASIBMPOSLZTHOI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrobenzoic acid is a derivative of benzoic acid with an ethoxy group at the 2nd position and a nitro group at the 4th position . It has a molecular formula of C9H9NO5 .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-nitrobenzoic acid consists of a benzene ring with an ethoxy group (CH3CH2O-) at the 2nd position and a nitro group (-NO2) at the 4th position . The compound has a molecular weight of 211.17 g/mol .


Physical And Chemical Properties Analysis

4-Ethoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 395.9±27.0 °C at 760 mmHg, and a flash point of 193.3±23.7 °C . It has a molar refractivity of 51.0±0.3 cm3, and a molar volume of 154.3±3.0 cm3 . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Synthesis

4-Ethoxy-2-nitrobenzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to an amine, which can then be used to create a variety of active pharmaceutical ingredients (APIs). For example, it can be used in the synthesis of analgesic and anti-inflammatory drugs through further chemical modifications .

Organic Synthesis

In organic chemistry, 4-Ethoxy-2-nitrobenzoic acid serves as a building block for complex molecules. It can participate in reactions such as nitration, reduction, and the formation of amides and esters. This versatility makes it a useful reagent in the synthesis of dyes, agrochemicals, and polymers .

Material Science

This compound finds applications in material science, particularly in the modification of surface properties of materials. It can be used to create self-assembled monolayers on surfaces, which can alter the surface’s interaction with other substances, such as increasing hydrophobicity or modifying electrical conductivity .

Analytical Chemistry

4-Ethoxy-2-nitrobenzoic acid: can be used as a standard or reagent in analytical chemistry due to its well-defined properties, such as melting point and infrared spectrum. It can help in the calibration of instruments and serve as a reference compound in various analytical techniques .

Biochemistry

In biochemistry, nitrobenzoic acid derivatives are used to study enzyme kinetics and mechanisms. The nitro group can act as an electron acceptor in redox reactions, which is useful in probing the activity of enzymes like reductases .

Environmental Applications

Derivatives of nitrobenzoic acid, including 4-Ethoxy-2-nitrobenzoic acid , can be used in environmental studies to understand the degradation of nitroaromatic compounds. These studies can help in assessing the environmental impact of nitroaromatic pollutants and developing bioremediation strategies .

Safety and Hazards

The safety data sheet for 2-Ethoxy-4-nitrobenzoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

properties

IUPAC Name

4-ethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIBMPOSLZTHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325535
Record name 4-ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-nitrobenzoic acid

CAS RN

103440-98-8
Record name 4-ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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